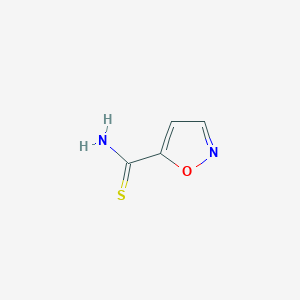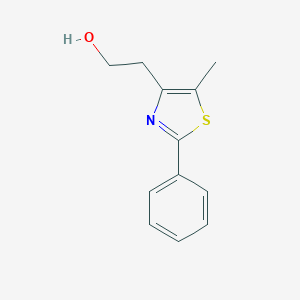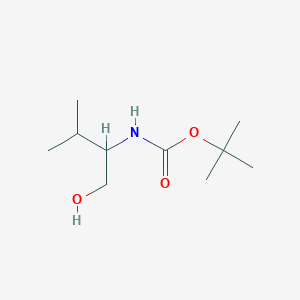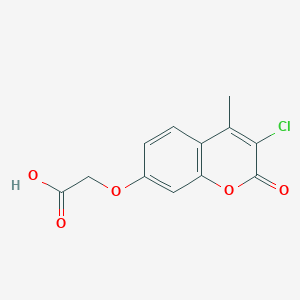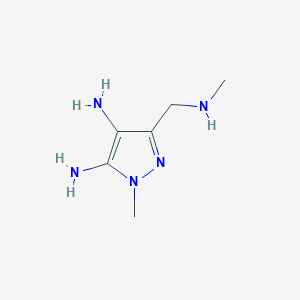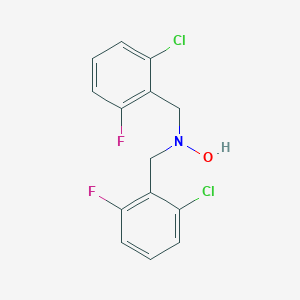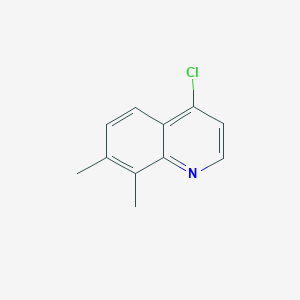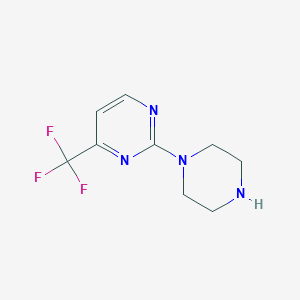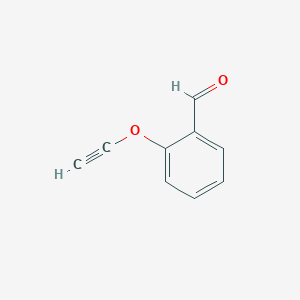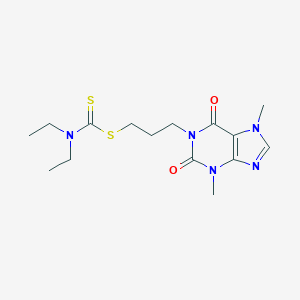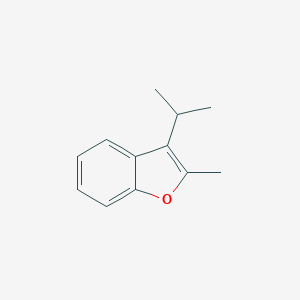
3-Isopropyl-2-methylbenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-methylbenzofuran, also known as 3-IMBF, is a chemical compound that belongs to the family of benzofurans. It is a colorless liquid with a sweet, floral odor and is used in various fields such as pharmaceuticals, perfumes, and flavoring agents. In recent years, 3-IMBF has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 3-Isopropyl-2-methylbenzofuran is not fully understood. However, studies have suggested that 3-Isopropyl-2-methylbenzofuran may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to interact with various proteins and enzymes, including COX-2, MMP-9, and Bcl-2, which are involved in inflammation, cancer, and apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Isopropyl-2-methylbenzofuran can modulate various biochemical and physiological processes in the body. For example, 3-Isopropyl-2-methylbenzofuran has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, 3-Isopropyl-2-methylbenzofuran has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and pain. Furthermore, 3-Isopropyl-2-methylbenzofuran has been found to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Isopropyl-2-methylbenzofuran in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to have low toxicity and high stability, making it a safe and reliable compound for use in various experiments. However, one limitation of using 3-Isopropyl-2-methylbenzofuran is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Isopropyl-2-methylbenzofuran. One potential area of research is the development of novel therapeutic agents based on 3-Isopropyl-2-methylbenzofuran for the treatment of various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Isopropyl-2-methylbenzofuran and to identify its molecular targets. Furthermore, research is needed to investigate the pharmacokinetics and pharmacodynamics of 3-Isopropyl-2-methylbenzofuran in vivo, which may provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 3-Isopropyl-2-methylbenzofuran can be achieved by various methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed Suzuki-Miyaura coupling reaction, and the Pd-catalyzed Heck reaction. However, the most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of isopropylbenzene with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-methylbenzofuran has been found to have various potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that 3-Isopropyl-2-methylbenzofuran can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, 3-Isopropyl-2-methylbenzofuran has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Furthermore, 3-Isopropyl-2-methylbenzofuran has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
160875-30-9 |
|---|---|
Produktname |
3-Isopropyl-2-methylbenzofuran |
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-methyl-3-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)12-9(3)13-11-7-5-4-6-10(11)12/h4-8H,1-3H3 |
InChI-Schlüssel |
QDVBMICXXRKLGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2O1)C(C)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2O1)C(C)C |
Synonyme |
Benzofuran,2-methyl-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



